 
            | REACTION_CXSMILES | C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].N#N.[CH2:10](Cl)[CH2:11][CH2:12][CH3:13]>>[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH2:13][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2.3.4| | 
| Name | |
| Quantity | 
                                                                                    3.9 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCC)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    12 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Al+3].[Cl-].[Cl-].[Cl-]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N#N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Al+3].[Cl-].[Cl-].[Cl-]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCC)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCC)Cl                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                15 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the polymerization mixture was stirred for an additional 3.0 hours at 15° C.                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                A two liter reactor is equipped with a stirrer, addition funnel                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                charged to the addition funnel                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                To the reactor was charged 300 ml                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The polymerization temperature was maintained at 15° C.±1° C                                                                             | 
| Reaction Time | 3 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C=CCCCCCC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 2.68 mol | |
| AMOUNT: MASS | 300 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles |  | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 1.79 mol | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C=CCCCCCCCCCC                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].N#N.[CH2:10](Cl)[CH2:11][CH2:12][CH3:13]>>[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH2:13][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2.3.4| | 
| Name | |
| Quantity | 
                                                                                    3.9 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCC)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    12 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Al+3].[Cl-].[Cl-].[Cl-]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N#N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Al+3].[Cl-].[Cl-].[Cl-]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCC)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(CCC)Cl                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                15 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the polymerization mixture was stirred for an additional 3.0 hours at 15° C.                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                A two liter reactor is equipped with a stirrer, addition funnel                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                charged to the addition funnel                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                To the reactor was charged 300 ml                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The polymerization temperature was maintained at 15° C.±1° C                                                                             | 
| Reaction Time | 3 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C=CCCCCCC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 2.68 mol | |
| AMOUNT: MASS | 300 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles |  | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 1.79 mol | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C=CCCCCCCCCCC                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |